molecular formula C15H19F2N3 B5612387 N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine

N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine

Cat. No. B5612387
M. Wt: 279.33 g/mol
InChI Key: SCMSRMSCIABCRX-UHFFFAOYSA-N
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Description

N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine belongs to a class of compounds known for their potential pharmacological properties. It's part of the pyrazole family, which has been extensively studied due to its wide range of biological activities.

Synthesis Analysis

The synthesis process for similar pyrazole derivatives often involves Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation (Bailey et al., 1985). This methodology could be adapted for synthesizing N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine.

Molecular Structure Analysis

Pyrazole derivatives exhibit a variety of molecular structures, often crystallizing in different forms depending on the substituents and crystallization solvent used. X-ray crystallography is a common technique used for structural determination (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole compounds engage in various chemical reactions, influenced by the nature of their substituents. The introduction of fluorophenyl groups, for example, can affect the reactivity and binding properties of the molecule (Wise et al., 1987).

properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-N,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3/c1-10(2)8-20(3)9-11-7-18-19-15(11)13-5-4-12(16)6-14(13)17/h4-7,10H,8-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMSRMSCIABCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)CC1=C(NN=C1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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